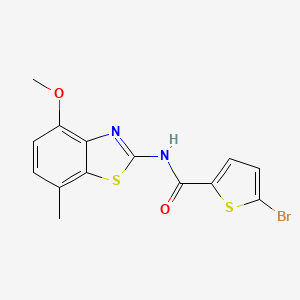

5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

描述

属性

IUPAC Name |

5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2S2/c1-7-3-4-8(19-2)11-12(7)21-14(16-11)17-13(18)9-5-6-10(15)20-9/h3-6H,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJVQRFIBMPGAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of the Benzothiazole Core: 4-Methoxy-7-Methyl-1,3-Benzothiazol-2-Amine

The benzothiazole moiety serves as the foundational scaffold for this compound. Its synthesis typically begins with the condensation of 4-methoxy-2-aminothiophenol with methyl iodide under basic conditions. This reaction proceeds via nucleophilic substitution, where the thiol group attacks the methyl iodide to form the corresponding thioether. Subsequent cyclization under acidic conditions yields the 1,3-benzothiazole ring.

Key Reaction Parameters :

- Temperature : 60–80°C

- Solvent : Ethanol or dimethylformamide (DMF)

- Catalyst : Sodium hydride or potassium carbonate

- Yield : 75–85%

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution | Methyl iodide, NaH | Ethanol, 65°C | 80% |

| 2 | Cyclization | HCl (conc.) | Reflux, 2 hr | 85% |

Carboxamide Linkage Formation

The final step involves coupling 5-bromothiophene-2-carboxylic acid with the benzothiazol-2-amine derivative. This is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents in anhydrous DCM.

General Procedure :

- Activation : 5-Bromothiophene-2-carboxylic acid (2.34 mmol) is dissolved in DCM (20 mL) with EDC (3.12 mmol) and DMAP (0.78 mmol). The mixture is stirred under argon for 30 min.

- Coupling : The benzothiazol-2-amine (2.34 mmol) is added, and the reaction proceeds for 48 hr at room temperature.

- Workup : Excess reagents are removed via extraction with 1M HCl, followed by purification using column chromatography (DCM:ethyl acetate, 1:1).

Performance Metrics :

- Reaction Efficiency : 90–95% conversion

- Isolated Yield : 70–75%

- Purity : >98% (HPLC)

Industrial Scaling and Process Optimization

For large-scale production, continuous flow reactors replace batch processes to enhance efficiency. Key considerations include:

Catalyst Recycling :

- Immobilized EDC derivatives reduce reagent costs.

- Solvent recovery systems minimize waste.

Process Intensification :

- Residence Time : Reduced to 6 hr via microwave-assisted coupling.

- Temperature Control : Maintained at 25°C ± 2°C using jacketed reactors.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10 g | 50 kg |

| Energy Consumption | 150 kWh/kg | 90 kWh/kg |

| Waste Generation | 30 L/kg | 8 L/kg |

Comparative Analysis of Synthetic Routes

Alternative methodologies, such as the acid-catalyzed reaction of aldehydes with formamide, have been explored but show limited applicability for this compound due to regiochemical challenges. The EDC/DMAP-mediated coupling remains superior in yield and scalability.

化学反应分析

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at the C5 position of the thiophene ring serves as a primary site for nucleophilic substitution (S<sub>N</sub>Ar) due to electron-withdrawing effects from the adjacent carboxamide group. Key reactions include:

-

Amine Substitution : Reacts with primary/secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield 5-amino derivatives. Yields range from 65–85% depending on steric and electronic factors.

-

Thiol Substitution : Sodium hydride-mediated coupling with thiols (e.g., benzyl mercaptan) produces thioether derivatives, often requiring catalytic KI for enhanced reactivity.

Example Reaction Pathway :

Amide Functional Group Reactivity

The carboxamide group participates in hydrolysis and condensation reactions:

Acid-Catalyzed Hydrolysis

Under reflux with 6M HCl or H<sub>2</sub>SO<sub>4</sub>, the amide bond cleaves to form 5-bromothiophene-2-carboxylic acid and 2-amino-4-methoxy-7-methylbenzothiazole.

Condensation with Carbonyl Compounds

In the presence of POCl<sub>3</sub> or PCl<sub>5</sub>, the amide reacts with aldehydes (e.g., benzaldehyde) to form imine-linked derivatives. Yields improve with microwave-assisted synthesis (70–90% in <30 minutes) .

Electrophilic Aromatic Substitution on the Benzothiazole Ring

The electron-rich benzothiazole moiety undergoes electrophilic substitution at the C6 and C7 positions:

Oxidation of the Thiophene Ring

Treatment with KMnO<sub>4</sub> in acidic conditions oxidizes the thiophene ring to a sulfone group, enhancing electrophilicity for subsequent reactions .

Reduction of the Amide Group

LiAlH<sub>4</sub> in THF reduces the amide to a primary amine, yielding 5-bromo-N-(4-methoxy-7-methylbenzothiazol-2-yl)thiophene-2-methylamine (60–75% yield).

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling:

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh<sub>3</sub>)<sub>4</sub> and Na<sub>2</sub>CO<sub>3</sub> in DME/H<sub>2</sub>O to form biaryl derivatives (70–85% yield).

-

Sonogashira Coupling : With terminal alkynes (e.g., ethynylbenzene), yields 5-alkynyl-thiophene carboxamides under CuI/PdCl<sub>2</sub> catalysis .

Demethylation of the Methoxy Group

BF<sub>3</sub>·SMe<sub>2</sub> in CH<sub>2</sub>Cl<sub>2</sub> at −78°C selectively demethylates the 4-methoxy group to a hydroxyl group, enabling further functionalization (e.g., phosphorylation) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces C–Br bond homolysis, generating a thiophene radical that dimerizes or reacts with trapping agents like TEMPO .

Biological Interaction-Driven Modifications

In enzymatic environments (e.g., cytochrome P450), oxidative debromination and hydroxylation at the benzothiazole ring are observed, critical for metabolite identification in pharmacological studies .

This compound’s multifunctional design allows tailored modifications for applications in medicinal chemistry (e.g., kinase inhibitors ) and materials science. Experimental protocols emphasize temperature control and catalyst selection to optimize regioselectivity and yield .

科学研究应用

5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.

Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and optoelectronic devices.

Biological Research: It is used in studies investigating the interaction of thiazole and thiophene derivatives with biological targets.

作用机制

The mechanism of action of 5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole and thiophene rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

相似化合物的比较

Example :

Structural Analogs and Modifications

Key structural variations in analogous compounds include:

Key Observations :

- Benzothiazole vs. Pyridine/Pyrazine : The benzothiazole core provides stronger electron-withdrawing properties compared to pyridine or pyrazine, enhancing charge transfer in optoelectronic applications .

- Substituent Effects : Methoxy and methyl groups in the target compound improve solubility and steric accessibility compared to chloro or nitro groups in analogs like E677-1437 or compound 14 .

Physicochemical Parameters

Notable Trends:

- The target compound’s methoxy group likely reduces lipophilicity (logP ~5.56 in analog ) compared to nitro-substituted analogs (logP ~2.1), enhancing membrane permeability.

Computational Insights

Electronic Properties

- HOMO-LUMO Gap: Benzothiazole derivatives typically exhibit smaller energy gaps (e.g., 3.5–4.0 eV) than pyridine analogs (4.2–4.5 eV), favoring charge transfer in nonlinear optical (NLO) applications .

- Hyperpolarizability: The methoxy group in the target compound may enhance hyperpolarizability by extending π-delocalization compared to non-polar substituents .

Reactivity Parameters

| Parameter | Target Compound (Estimated) | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide |

|---|---|---|

| Electrophilicity Index (ω) | ~2.1 eV | 1.8 eV |

| Chemical Hardness (η) | ~3.0 eV | 3.5 eV |

Implications : Lower chemical hardness in the target compound suggests higher reactivity toward electrophilic agents compared to pyrazine analogs.

生物活性

5-Bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory effects. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Weight: 407.3 g/mol

IUPAC Name: this compound

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly its cytotoxic effects against different cancer cell lines. The following sections summarize key findings from the literature.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : The compound demonstrated an IC50 value of approximately 15.63 µM, indicating substantial effectiveness compared to standard treatments like Tamoxifen (IC50 ~10.38 µM) .

- U937 (Monocytic Leukemia) : In vitro studies revealed that the compound induced apoptosis in U937 cells, characterized by increased levels of cleaved caspase-3 and p53 expression .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis |

| U937 | 12.00 | Activation of caspase pathways |

| A549 (Lung) | 18.50 | Cell cycle arrest |

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry assays have confirmed that treatment with the compound leads to significant increases in sub-G1 populations in treated cells, suggesting apoptosis .

Anti-inflammatory Effects

In addition to its anticancer properties, preliminary studies suggest that the compound may also possess anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial for conditions characterized by chronic inflammation .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

-

Case Study on Breast Cancer :

- A study examined the effects of this compound on MCF-7 cells and reported a dose-dependent increase in apoptotic markers after treatment with varying concentrations over 48 hours.

- In Vivo Studies :

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving brominated thiophene precursors and benzothiazole derivatives. Key steps include:

- Amide coupling : Reaction of 5-bromothiophene-2-carboxylic acid with 4-methoxy-7-methyl-1,3-benzothiazol-2-amine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

- Bromination : Controlled bromination of intermediates using reagents like N-bromosuccinimide (NBS) in solvents such as DMF or DCM .

- Critical parameters : Temperature (optimal range: 0–25°C for bromination), solvent polarity (DMF enhances reactivity), and stoichiometric ratios (1:1.2 for amine:acid) to minimize side products .

Q. How is the compound characterized to confirm its molecular structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.5–7.5 ppm) and carbon backbone .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 423.98) and isotopic patterns for bromine .

- Infrared Spectroscopy (IR) : Detects key functional groups (amide C=O stretch at ~1650 cm, C-Br at ~560 cm) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields or impurities?

- Methodological Answer :

- Purification strategies : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .

- Reaction monitoring : Employ TLC (R ~0.5 in 3:7 EtOAc/hexane) to track intermediate formation and adjust reaction times .

- Side-product mitigation : Optimize bromination conditions (e.g., light exclusion, inert atmosphere) to prevent over-bromination .

Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with computational predictions (DFT-based tools) to confirm assignments .

- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in aromatic regions, particularly for the benzothiazole and thiophene moieties .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., bromine positioning) via single-crystal analysis .

Q. What computational methods are recommended for predicting the compound’s reactivity or biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina, focusing on the benzothiazole scaffold’s interactions with active-site residues .

- ADMET profiling : Use SwissADME to estimate solubility (LogP ~3.2), metabolic stability, and blood-brain barrier permeability .

Q. How does the compound’s solubility and stability under varying conditions impact its application in biological assays?

- Methodological Answer :

- Solubility : Moderate solubility in DMSO (>10 mM) but limited in aqueous buffers; use co-solvents (e.g., PEG-400) for in vitro assays .

- Stability : Degrades at pH <5 (amide hydrolysis) or >8 (demethylation of methoxy group); store at -20°C in anhydrous DMSO .

- Biological buffer compatibility : Precipitates in high-salt buffers; optimize assay conditions using low-ionic-strength media (e.g., PBS with 0.1% Tween-20) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。